molecular formula C19H21N7O B10935849 N-benzyl-7-(1,5-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

N-benzyl-7-(1,5-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B10935849
M. Wt: 363.4 g/mol
InChI Key: XEKCHXMUFMLBFP-UHFFFAOYSA-N
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Description

N~6~-BENZYL-7-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-METHYL-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a triazolopyrimidine core fused with a pyrazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-BENZYL-7-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-METHYL-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step reactions starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production .

Chemical Reactions Analysis

Types of Reactions

N~6~-BENZYL-7-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-METHYL-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N~6~-BENZYL-7-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-METHYL-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N6-BENZYL-7-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-METHYL-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~6~-BENZYL-7-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-METHYL-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its fused ring system and specific substituents make it a versatile compound for various research and industrial applications .

Properties

Molecular Formula

C19H21N7O

Molecular Weight

363.4 g/mol

IUPAC Name

N-benzyl-7-(1,5-dimethylpyrazol-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C19H21N7O/c1-12-16(18(27)20-9-14-7-5-4-6-8-14)17(15-10-22-25(3)13(15)2)26-19(24-12)21-11-23-26/h4-8,10-11,17H,9H2,1-3H3,(H,20,27)(H,21,23,24)

InChI Key

XEKCHXMUFMLBFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=C(N(N=C3)C)C)C(=O)NCC4=CC=CC=C4

Origin of Product

United States

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